Aurilol
CAS No.:
Cat. No.: VC1884564
Molecular Formula: C30H53BrO7
Molecular Weight: 605.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H53BrO7 |
|---|---|
| Molecular Weight | 605.6 g/mol |
| IUPAC Name | (3R,6R)-6-[(2S,5R)-5-[(2S,5S)-5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol |
| Standard InChI | InChI=1S/C30H53BrO7/c1-25(2,33)20(32)12-15-27(5,34)21-13-17-28(6,37-21)22-9-10-23(35-22)29(7)18-14-24-30(8,38-29)16-11-19(31)26(3,4)36-24/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21+,22+,23+,24+,27-,28-,29-,30-/m1/s1 |
| Standard InChI Key | IBSHOIPKLBGOQX-BTSUPPDFSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@H]2[C@](O1)(CC[C@H](C(O2)(C)C)Br)C)[C@@H]3CC[C@H](O3)[C@]4(CC[C@H](O4)[C@@](C)(CC[C@H](C(C)(C)O)O)O)C |
| Canonical SMILES | CC1(C(CCC2(C(O1)CCC(O2)(C)C3CCC(O3)C4(CCC(O4)C(C)(CCC(C(C)(C)O)O)O)C)C)Br)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Aurilol is identified by the molecular formula C30H53BrO7 with a molecular weight of 605.6 g/mol . This complex molecule contains multiple stereocenters and heterocyclic ring systems that contribute to its distinctive three-dimensional architecture.
IUPAC Nomenclature
The complete IUPAC name for aurilol is (3R,6R)-6-[(2S,5R)-5-[(2S,5S)-5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol . This complex name reflects the intricate structure and stereochemistry of the compound.
Structural Features
Aurilol possesses several distinctive structural features:
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A bromo-substituted triterpene backbone
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Multiple ether linkages forming a polyether system
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Multiple stereocenters (at least 10 stereogenic centers)
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Three tetrahydrofuran rings and one pyran ring fused with an oxepin ring
The determination of aurilol's complete structure presented significant challenges, particularly regarding the stereochemistry of certain regions. The structure contains quaternary carbon centers at positions C10-C11, C14-C15, and C18-C19, which were particularly difficult to determine using conventional spectroscopic methods alone . The complete stereochemical assignment was ultimately achieved through total synthesis efforts.
Physical and Chemical Properties
Isolation and Natural Sources
Natural Source
Aurilol has been exclusively isolated from the sea hare Dolabella auricularia , a shell-less marine mollusk belonging to the order Aplysiacea. This sea hare is found primarily in the Indian Ocean and Japanese waters. Sea hares are known to accumulate and sometimes modify compounds from their algal diet, which may be the original source of the compound or its precursors .
Isolation Procedure
The isolation of aurilol from D. auricularia involves multiple chromatographic separation steps guided by bioassay testing. The compound is present as a minor constituent in the sea hare, requiring careful extraction and purification techniques . The original isolation was reported in 1998 by Suenaga, Shibata, Takada, Kigoshi, and Yamada , demonstrating the challenges in natural product isolation from marine sources.
The isolation process typically involves:
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Extraction of the sea hare tissue with methanol
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Liquid-liquid partitioning to separate polar and non-polar components
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Multiple stages of chromatographic separation
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Final purification to obtain pure aurilol
Chemical Synthesis
Key Synthetic Strategies
The total synthesis of aurilol employed several key strategies and reactions:
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Sharpless epoxidation and Shi epoxidation for introducing stereogenic centers
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Formation of tetrahydrofuran and pyran rings through controlled cyclization reactions
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Strategic introduction of the bromine atom at a specific position
The synthesis began with simpler building blocks and progressed through carefully planned steps to build the complex structure with correct stereochemistry at all centers. The chiral tertiary alcohols in the structure were derived from corresponding epoxides, which were in turn prepared by either Sharpless epoxidation or Shi epoxidation .
Stereochemical Challenges
One of the most significant challenges in both the structure determination and synthesis of aurilol was the correct assignment of stereochemistry. The compound contains numerous stereogenic centers, including quaternary carbon centers that are particularly difficult to analyze spectroscopically .
Research Developments and Future Directions
Recent Advances
Since its initial discovery and structural elucidation, research on aurilol has continued, though at a relatively modest pace. Recent developments have primarily focused on:
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Refined synthetic approaches to access aurilol and related structures
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Understanding the structure-activity relationships of bromotriterpene polyethers
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Exploring the potential of marine-derived polyethers as lead compounds for drug development
Future Research Directions
Several avenues for future research on aurilol include:
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Elucidating its precise mechanism of cytotoxicity and cellular targets
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Developing more efficient synthetic routes to aurilol and structural analogs
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Structure-activity relationship studies to identify the pharmacophore responsible for cytotoxicity
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Investigation of potential synergistic effects with other anticancer agents
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Exploration of sustainable sources or production methods, given the scarcity of the natural compound
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